Cas no 2091103-60-3 (4,4-dimethyl-1,5-diazacycloundecan-2-one)

4,4-Dimethyl-1,5-diazacycloundecan-2-one is a cyclic diamide compound featuring a unique 11-membered ring structure with two nitrogen atoms and a ketone functional group. Its rigid, sterically hindered framework, conferred by the 4,4-dimethyl substitution, enhances stability and selectivity in coordination chemistry and catalysis. This compound is particularly valuable as a ligand or intermediate in organic synthesis, offering controlled reactivity due to its constrained geometry. Its structural properties make it suitable for applications in asymmetric synthesis, metal complexation, and pharmaceutical research, where precise molecular interactions are critical. The compound's well-defined stereochemistry further supports its utility in designing chiral catalysts or bioactive molecules.
4,4-dimethyl-1,5-diazacycloundecan-2-one structure
2091103-60-3 structure
Product Name:4,4-dimethyl-1,5-diazacycloundecan-2-one
CAS No:2091103-60-3
MF:C11H22N2O
MW:198.305182933807
MDL:MFCD30684968
CID:5239568
Update Time:2025-06-14

4,4-dimethyl-1,5-diazacycloundecan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,5-Diazacycloundecan-2-one, 4,4-dimethyl-
    • 4,4-dimethyl-1,5-diazacycloundecan-2-one
    • MDL: MFCD30684968
    • Inchi: 1S/C11H22N2O/c1-11(2)9-10(14)12-7-5-3-4-6-8-13-11/h13H,3-9H2,1-2H3,(H,12,14)
    • InChI Key: FHFDJMAWPRDMHZ-UHFFFAOYSA-N
    • SMILES: N1CCCCCCNC(C)(C)CC1=O

4,4-dimethyl-1,5-diazacycloundecan-2-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-310848-1.0g
4,4-dimethyl-1,5-diazacycloundecan-2-one
2091103-60-3
1.0g
$0.0 2023-02-26
Enamine
EN300-310848-1g
4,4-dimethyl-1,5-diazacycloundecan-2-one
2091103-60-3
1g
$0.0 2023-09-05

Additional information on 4,4-dimethyl-1,5-diazacycloundecan-2-one

Comprehensive Overview of 4,4-dimethyl-1,5-diazacycloundecan-2-one (CAS No. 2091103-60-3)

4,4-dimethyl-1,5-diazacycloundecan-2-one (CAS No. 2091103-60-3) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This diazacycloundecanone derivative is characterized by its unique cyclic structure, which incorporates two nitrogen atoms and a ketone functional group. The presence of 4,4-dimethyl substituents enhances its stability and potential applications in drug discovery and catalysis. Researchers are increasingly exploring its role as a building block for novel pharmaceuticals, particularly in the development of kinase inhibitors and GPCR-targeted therapies, which are currently hot topics in precision medicine.

The compound's CAS No. 2091103-60-3 serves as a critical identifier in chemical databases, ensuring accurate referencing in patents and academic literature. Its systematic name, 4,4-dimethyl-1,5-diazacycloundecan-2-one, reflects the IUPAC nomenclature rules, highlighting the 11-membered ring structure with embedded heteroatoms. This structural feature aligns with the growing demand for macrocyclic compounds in drug design, as they often exhibit improved bioavailability and target selectivity compared to linear analogs. Recent studies suggest potential applications in neurodegenerative disease research, where modulating protein-protein interactions is a key strategy.

From a synthetic chemistry perspective, 4,4-dimethyl-1,5-diazacycloundecan-2-one represents an interesting challenge due to the conformational flexibility of its medium-sized ring. Modern green chemistry approaches are being applied to its synthesis, addressing environmental concerns that dominate current chemical industry discussions. The compound's lipophilicity parameters (logP) and hydrogen bonding capacity make it particularly relevant for blood-brain barrier penetration studies—a frequent search topic in pharmaceutical R&D circles.

Analytical characterization of CAS 2091103-60-3 typically involves advanced techniques such as NMR spectroscopy (notably 2D experiments for ring conformation analysis) and high-resolution mass spectrometry. These methods are crucial for quality control in contract research organizations (CROs), where the compound is increasingly requested for custom synthesis projects. The thermal stability profile of this diazacycloundecanone derivative also makes it suitable for high-temperature applications in material science, particularly in the development of specialty polymers with enhanced durability.

In the context of intellectual property landscape, 4,4-dimethyl-1,5-diazacycloundecan-2-one appears in several patent applications related to biodegradable materials and sustained-release formulations. This aligns with the current market trend toward environmentally friendly chemicals and controlled drug delivery systems. The compound's chiral centers (when present in certain derivatives) have sparked interest in asymmetric synthesis methodologies, a perennial focus area in organic chemistry research.

The safety profile of CAS 2091103-60-3 remains under active investigation, with preliminary studies suggesting favorable toxicology parameters for research-scale applications. This is particularly important given the pharmaceutical industry's emphasis on early-stage ADMET screening. While not classified as hazardous under standard protocols, proper laboratory handling procedures should always be followed when working with this or any synthetic intermediate.

Commercial availability of 4,4-dimethyl-1,5-diazacycloundecan-2-one has expanded recently, with several specialty chemical suppliers offering it both in milligram quantities for screening purposes and bulk amounts for process development. Pricing trends reflect the compound's position as a high-value intermediate rather than a commodity chemical. Researchers frequently search for custom synthesis options and derivatization services related to this scaffold, indicating its growing importance in chemical biology.

Future research directions for CAS 2091103-60-3 derivatives may explore their potential in metal-organic frameworks (MOFs) for gas storage applications, or as ligands in transition metal catalysis—both areas experiencing rapid growth. The compound's structural features suggest possible utility in supramolecular chemistry applications, particularly in molecular recognition systems that mimic biological processes.

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